molecular formula C16H17N5O2S B2736438 3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide CAS No. 1171766-45-2

3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide

Cat. No.: B2736438
CAS No.: 1171766-45-2
M. Wt: 343.41
InChI Key: RSQGFFXWGWABLT-UHFFFAOYSA-N
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Description

The compound 3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a heterocyclic molecule featuring a pyrazolo[3,4-d]pyrimidine core fused with a tetrahydrothiophene 1,1-dioxide moiety. Its structural complexity arises from the presence of an o-tolyl substituent (ortho-methylphenyl group) at the pyrazole nitrogen and a sulfone-functionalized tetrahydrothiophene ring. The sulfone group in the tetrahydrothiophene ring enhances solubility and metabolic stability compared to non-sulfonated analogs .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2S/c1-11-4-2-3-5-14(11)21-16-13(8-19-21)15(17-10-18-16)20-12-6-7-24(22,23)9-12/h2-5,8,10,12H,6-7,9H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQGFFXWGWABLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide is a novel derivative of the pyrazolo[3,4-d]pyrimidine scaffold, which has garnered attention in medicinal chemistry for its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to a tetrahydrothiophene moiety. Its molecular formula is C14H16N4O2SC_{14}H_{16}N_{4}O_{2}S, with a molecular weight of approximately 304.37 g/mol. The presence of the thiophene ring and the pyrazolo[3,4-d]pyrimidine scaffold suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For instance, compounds similar to our target have been shown to act as effective inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation. In vitro studies have demonstrated that these compounds can inhibit tumor growth and induce apoptosis in cancer cell lines such as MCF-7 and others .

Table 1: Summary of Anticancer Activity

CompoundTargetIC50 (µM)Effect
Compound 5iEGFR/VGFR20.3 / 7.6Tumor growth inhibition
Compound VIIWild-type EGFR<10Anti-proliferative activity

Antimicrobial Activity

In addition to anticancer effects, derivatives of the pyrazolo[3,4-d]pyrimidine structure have been evaluated for antimicrobial activity. Studies have reported significant inhibition against various bacteria and fungi using agar diffusion methods. Notably, some derivatives showed minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Table 2: Antimicrobial Activity Overview

CompoundPathogenMIC (µg/mL)
Compound AMRSA0.25
Compound BE. coli0.5

The mechanism by which these compounds exert their biological effects often involves competitive inhibition at ATP-binding sites in kinases such as EGFR. The structural similarities between these compounds and ATP allow them to effectively block receptor activation, leading to reduced downstream signaling pathways associated with cell proliferation and survival .

Case Studies

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidine derivatives in preclinical models:

  • Case Study: Compound VI - Demonstrated potent anti-EGFR activity with an IC50 value of less than 10 µM in various cancer cell lines.
  • Case Study: Dual Inhibitors - Compounds exhibiting dual inhibition of EGFR and VEGFR2 showed promising results in reducing tumor growth in xenograft models.

Scientific Research Applications

Recent studies have highlighted the compound's diverse biological activities, including:

  • Anticancer Properties : Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant inhibition of cancer cell proliferation. The compound has been evaluated for its ability to inhibit cyclin-dependent kinase 2 (CDK2), an important target in cancer therapy .
  • Antimicrobial Activity : The compound has demonstrated antimicrobial effects against various bacterial strains. Studies show that modifications in the molecular structure can enhance its efficacy against both Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Effects : Some derivatives have shown promise in reducing inflammation, making them potential candidates for treating inflammatory diseases .

Synthesis and Characterization

The synthesis of 3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide typically involves multi-step organic reactions. Characterization methods such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are utilized to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the applications of this compound:

  • Inhibition of Cancer Cell Lines : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, including HCT116 and MCF7. Results indicated that compounds with specific substitutions showed enhanced activity against these cell lines compared to controls .
  • Antimicrobial Testing : In another study, the compound was tested against clinical isolates of bacteria. The results demonstrated that certain derivatives exhibited superior antimicrobial activity compared to standard antibiotics like ceftriaxone .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its structural hybridity. Below is a detailed comparison with analogous compounds:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Properties Reference
3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide Pyrazolo[3,4-d]pyrimidine o-Tolyl, tetrahydrothiophene-1,1-dioxide High solubility, kinase inhibition
4-Imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine Pyrazolo[3,4-d]pyrimidine p-Tolyl, imino group Lower solubility, isomerization-prone
Methyl 4-(4-amino-1-(5-fluorochromenyl)pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate Pyrazolo[3,4-d]pyrimidine Thiophene-carboxylate, fluorochromenyl Anticancer activity (IC₅₀: <1 µM)
3-((6-Amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide Pyrimidine Tetrahydrothiophene-1,1-dioxide, methylpyrimidine Intermediate for kinase inhibitors

Key Findings :

Core Structure Variations: The target compound’s pyrazolo[3,4-d]pyrimidine core distinguishes it from simpler pyrimidine derivatives like 3-((6-amino-2-methylpyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide, which lacks the fused pyrazole ring . This difference impacts binding affinity to kinase targets.

Functional Group Effects: The tetrahydrothiophene-1,1-dioxide moiety enhances aqueous solubility (predicted logP: ~1.2) compared to thiophene-carboxylate derivatives (logP: ~2.8), as seen in ’s fluorochromenyl analog . Sulfone groups (as in the target compound) improve metabolic stability over non-sulfonated analogs, reducing CYP450-mediated degradation .

Bioactivity :

  • The fluorochromenyl-thiophene derivative () exhibits potent anticancer activity (IC₅₀ <1 µM), likely due to its planar chromene system enhancing DNA intercalation. In contrast, the target compound’s o-tolyl group may favor kinase selectivity over DNA targeting .
  • Isomerization studies () suggest that pyrazolo[3,4-d]pyrimidines with p-tolyl groups undergo structural rearrangements under acidic conditions, whereas the o-tolyl substituent in the target compound may confer greater stability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)tetrahydrothiophene 1,1-dioxide, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via condensation reactions between pyrazolo[3,4-d]pyrimidin-4-amine derivatives and sulfone-containing tetrahydrothiophene precursors. Key intermediates are characterized using elemental analysis and spectral data (¹H/¹³C NMR, IR, and mass spectrometry) to confirm structural integrity. For example, analogous pyrazolo[3,4-d]pyrimidine derivatives were synthesized using heterocyclic amines and sulfone reagents, with purity validated via HPLC .

Q. How can researchers validate the purity and stability of this compound under varying storage conditions?

  • Methodological Answer : Employ accelerated stability studies using thermal (40–60°C) and humidity (75% RH) chambers over 4–12 weeks. Monitor degradation via high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm). Comparative analysis of retention times and peak areas against reference standards ensures purity thresholds (>98%) are maintained .

Q. What spectroscopic techniques are critical for structural elucidation of this compound and its intermediates?

  • Methodological Answer : X-ray crystallography resolves stereochemical ambiguities in the tetrahydrothiophene-1,1-dioxide moiety. Complementary 2D NMR (COSY, HSQC) confirms regioselectivity in pyrazolo[3,4-d]pyrimidine substitution. Mass spectrometry (HRMS) validates molecular weight within ±2 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects of the o-tolyl group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distributions and steric hindrance. Compare reaction kinetics (via stopped-flow UV-Vis spectroscopy ) with analogs (e.g., p-tolyl or unsubstituted aryl groups). Experimental data from Hammett plots can correlate substituent effects with reaction rates .

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis of this compound?

  • Methodological Answer : Implement design of experiments (DoE) with parameters like temperature, solvent polarity, and catalyst loading. Use multivariate analysis (e.g., PCA) to identify critical process variables. For example, ’s split-plot design for agricultural compounds can be adapted to optimize reaction yields and reproducibility .

Q. How can contradictions in biological activity data (e.g., IC₅₀ variations) across studies be systematically addressed?

  • Methodological Answer : Conduct meta-analysis of published IC₅₀ values, stratifying by assay type (e.g., cell-free vs. cellular assays) and test conditions (pH, serum concentration). Use Bland-Altman plots to quantify inter-study variability. Replicate key assays with standardized protocols (e.g., ATP-based viability assays) to isolate compound-specific effects .

Q. What computational models predict the compound’s environmental fate and ecotoxicological risks?

  • Methodological Answer : Apply Quantitative Structure-Activity Relationship (QSAR) models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions via microcosm studies simulating soil/water systems, with LC-MS/MS quantification of parent compounds and metabolites .

Methodological Framework for Data Interpretation

Q. How should researchers design dose-response studies to account for non-linear pharmacokinetics in vivo?

  • Methodological Answer : Use allometric scaling from in vitro data (e.g., hepatocyte clearance) to estimate initial doses. Apply non-compartmental analysis (NCA) for AUC calculations and mechanistic PK/PD modeling (e.g., Monod equations) to capture saturation effects. ’s compartmental approach for environmental chemicals can be adapted for mammalian systems .

Q. What statistical methods are optimal for analyzing synergistic or antagonistic effects in combination therapy studies?

  • Methodological Answer : Employ Chou-Talalay combination index (CI) analysis with CompuSyn software. Validate synergy using Bliss independence or Loewe additivity models . For dose-matrix data, apply response surface methodology (RSM) to identify optimal ratios .

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